

Conformational Dynamics of Bis-Morpholine Scaffolds: A Structural Analysis Guide

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Compound of Interest

Compound Name: 2-(Morpholinomethyl)morpholine

Cat. No.: B8605747

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Executive Summary

The bis-morpholine moiety—defined here as two morpholine rings linked either directly, via a spacer (e.g., methylene, ethylene), or fused to a central pharmacophore—is a critical structural motif in medicinal chemistry.^[1] It serves as a solubility enhancer and a hydrogen-bond acceptor in kinase inhibitors (e.g., PI3K inhibitors like ZSTK474).

However, the conformational analysis of this structure is non-trivial due to the interplay between ring inversion (chair-boat), nitrogen inversion (pyramidalization), and rotational freedom of the linker. This guide provides a rigorous workflow for characterizing these dynamics, moving beyond static representations to a solution-state understanding essential for predicting binding affinity.

Structural Fundamentals & Thermodynamics

The Morpholine Chair ()

The fundamental morpholine unit exists predominantly in the chair conformation (

).[2] This is thermodynamically favored over the twist-boat conformation by approximately 7.5 kcal/mol [1].^[2]

In a bis-morpholine system, two critical degrees of freedom exist:

- Ring Inversion: The flipping of the ring itself.

- Nitrogen Inversion: The rapid oscillation of the nitrogen lone pair.

The "Bis" Complexity: Linker Dynamics

When two morpholines are linked (e.g., dimorpholinomethane or 1,2-dimorpholinoethane), the conformation is dictated by the gauche effect and steric repulsion between the rings.

- N-Substituent Orientation: The N-substituent prefers the equatorial position to minimize 1,3-diaxial interactions. However, in bis-systems, electronic repulsion between nitrogen lone pairs (the "rabbit ear effect") can force specific torsional angles across the linker.
- Inversion Barrier: The energy barrier for N-inversion in morpholine is low (kcal/mol), meaning at room temperature, the N-substituents rapidly interconvert between axial and equatorial forms.

Computational Protocol (In Silico)

To predict the bioactive conformation, one must sample the potential energy surface (PES) of the linker while maintaining the ring constraints.

Simulation Workflow

Objective: Identify global minima for the bis-morpholine linker dihedral angles.

Methodology:

- Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) with the OPLS4 force field to generate initial low-energy candidates.
- Geometry Optimization: Refine top candidates using DFT (Density Functional Theory).
 - Functional/Basis Set: B3LYP/6-311+G(d,p) is the recommended standard for organic heterocycles.
 - Solvation: Apply PCM (Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.

- Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy ().

Visualization: Computational Pipeline



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Caption: Workflow for determining the solution-state population of bis-morpholine conformers.

Experimental Validation: NMR Spectroscopy

NMR is the gold standard for validating the "chair" integrity and measuring the linker dynamics.

The AA'BB' System

Morpholine protons often appear as deceptive "triplets." In reality, they form an AA'BB' spin system.

- Observation: Two multiplets centered around 3.6 ppm (OCH) and 2.8 ppm (NCH).
- Diagnostic: The separation between the outer lines of the "triplet" is defined by .

Protocol: Variable Temperature (VT) NMR

Since N-inversion is fast at 298 K, the signals are averaged. To resolve the axial vs. equatorial conformers of the bis-morpholine:

- Solvent: Dissolve compound in CD

Cl

or Toluene-

(allows cooling to -80°C).

- Cooling: Stepwise cooling (e.g., 298 K

273 K

233 K

193 K).

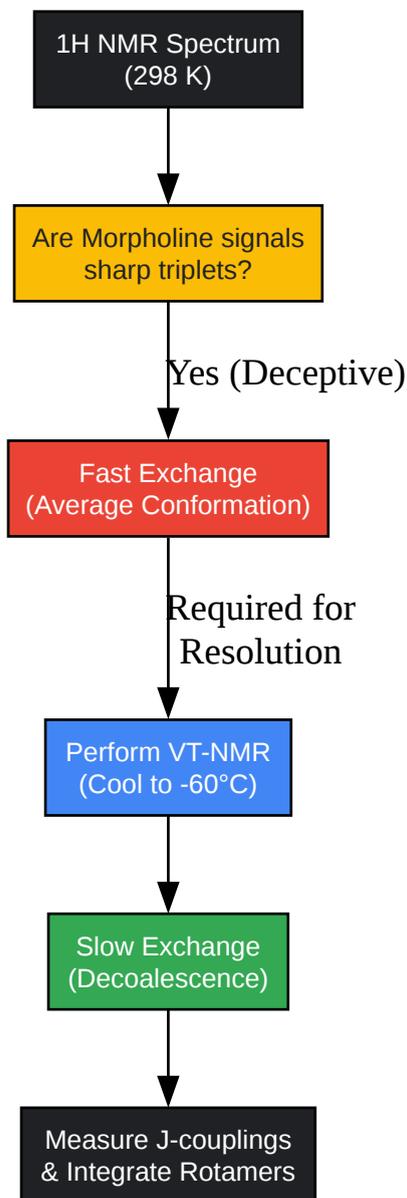
- Endpoint: At the coalescence temperature (

), the N-methylene signals will broaden and eventually split into distinct axial and equatorial sets.

Data Interpretation Table:

Parameter	Value (Approx)	Structural Implication
	10–12 Hz	Indicates a rigid chair conformation.
	2–3 Hz	Confirms gauche relationship (chair).
(H vs H)	~0.5 ppm	Separation observed only below (slow exchange).
NOE Correlation	Strong	Between Linker-H and Morpholine-H (spatial proximity).

Visualization: NMR Decision Logic



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Caption: Decision tree for resolving bis-morpholine conformational dynamics via NMR.

Case Study: Pharmacological Relevance Solubility & Permeability

Bis-morpholines are often employed to lower LogP (lipophilicity). However, if the two morpholine rings can stack or adopt a "closed" conformation due to linker flexibility, the

effective surface area changes, impacting permeability.

- Open Conformation: High solvent exposure

Better solubility.

- Closed Conformation: Internal hydrophobic collapse

Better membrane permeability.

X-Ray Crystallography Caution

While X-ray structures provide atomic resolution, they capture a single low-energy state packed in a lattice. For bis-morpholines, the crystal structure often shows the rings in a trans-diequatorial arrangement to maximize packing efficiency [2]. Do not assume this is the sole bioactive conformation in solution. Always cross-reference X-ray dihedral angles with the solution-state NOE data.

References

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